5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene
Description
5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene (CAS: 898778-28-4) is a thiophene derivative characterized by a 1,3-dioxolan-2-yl group at the 5-position and a 3-nitrobenzoyl substituent at the 2-position of the thiophene ring. Its molecular formula is C₂₀H₁₆O₄S, with a molecular weight of 352.41 g/mol and a purity of 97% .
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-13(9-2-1-3-10(8-9)15(17)18)11-4-5-12(21-11)14-19-6-7-20-14/h1-5,8,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXAGRDLMUQXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641944 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-31-9 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that thiophene derivatives exhibit promising antitumor properties. In particular, the nitrobenzoyl moiety in 5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications of thiophene compounds can lead to increased apoptosis in cancer cells through mechanisms involving mitochondrial pathways and reactive oxygen species generation .
Antimicrobial Properties
The compound's structure allows it to interact with biological membranes, making it a candidate for developing antimicrobial agents. Preliminary studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating bacterial infections .
Material Science Applications
Organic Electronics
Thiophene derivatives are well-known for their electrical conductivity and have been incorporated into organic electronic devices such as organic photovoltaics and field-effect transistors. The incorporation of the dioxolane group enhances the solubility and processability of the compound, making it suitable for thin-film applications . This property is crucial for developing flexible electronic devices.
Organic Synthesis
Case Study 1: Antitumor Activity
A study published in PubMed explored the cytotoxic effects of thiophene derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analyses .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of thiophene compounds, researchers tested several derivatives against common pathogens. The findings suggested that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene with analogous thiophene derivatives, focusing on substituents, molecular properties, and functional differences:
Key Findings from Comparative Analysis:
Substituent Effects on Polarity and Reactivity: The 3-nitro group in the target compound increases polarity and electron deficiency, making it suitable for applications requiring charge transfer, such as organic semiconductors . Methyl (CAS 898773-20-1) and ethoxy (CAS 898778-61-5) substituents reduce polarity, enhancing compatibility with non-polar matrices in pesticides or polymers . Halogenated derivatives (e.g., 2-fluoro, 4-iodo) exhibit unique electronic profiles. For instance, the 2-fluoro analog’s electronegativity may improve binding affinity in bioactive molecules , while iodine’s heavy atom effect aids in structural determination via crystallography .
Stability and Solubility: The 1,3-dioxolan group universally improves solubility in organic solvents, but steric hindrance varies with substituents.
Preparation Methods
Formation of the 1,3-Dioxolane Ring
- The 1,3-dioxolane ring is typically formed by acetalization of an aldehyde or ketone with ethylene glycol under acidic conditions.
- This step protects the aldehyde functionality, enabling subsequent reactions without interference.
- Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used.
- Reaction conditions usually involve reflux in anhydrous solvents like toluene or benzene with azeotropic removal of water to drive the equilibrium toward acetal formation.
Synthesis of the Thiophene Core
- The thiophene ring substituted with a 1,3-dioxolane group at the 5-position can be prepared via Gewald reaction or related condensation methods.
- The Gewald reaction involves condensation of α-cyanoesters, elemental sulfur, and ketones or aldehydes to form substituted thiophenes.
- Alternatively, preformed thiophene derivatives can be functionalized through directed lithiation or halogen-metal exchange followed by electrophilic substitution.
Introduction of the 3-Nitrobenzoyl Group
- The 3-nitrobenzoyl substituent is introduced via Friedel-Crafts acylation or cross-coupling reactions .
- Friedel-Crafts acylation involves reacting the thiophene derivative with 3-nitrobenzoyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl3).
- Reaction temperatures are controlled between 0–50 °C to avoid over-acylation or decomposition.
- Alternative methods include palladium-catalyzed coupling reactions (e.g., Suzuki or Stille couplings) if halogenated thiophene intermediates are available.
Purification and Isolation
- After synthesis, the compound is purified by recrystallization from solvents such as ethanol or ethyl acetate.
- Chromatographic techniques (e.g., silica gel column chromatography) using solvent mixtures like dichloromethane/hexane may be employed to achieve high purity.
- Drying under vacuum at moderate temperatures (40–50 °C) ensures removal of residual solvents.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Acetalization | Aldehyde + ethylene glycol + acid catalyst | Reflux (~80–110 °C) | 2–6 hours | Use of azeotropic distillation to remove water |
| Thiophene ring formation | α-Cyanoester + elemental sulfur + ketone/aldehyde | 90–110 °C | 4–24 hours | Base or acid catalysis depending on method |
| Friedel-Crafts acylation | Thiophene derivative + 3-nitrobenzoyl chloride + AlCl3 | 0–50 °C | 1–4 hours | Anhydrous conditions critical |
| Purification | Recrystallization or chromatography | Ambient | Variable | Solvent choice affects yield and purity |
Research Findings and Analytical Characterization
- NMR Spectroscopy : Confirms regioselective substitution on the thiophene ring and the integrity of the dioxolane ring. The ¹H NMR signals for dioxolane protons appear typically between 4.0–5.0 ppm, while aromatic protons of the nitrobenzoyl group resonate between 7.5–8.5 ppm.
- Infrared Spectroscopy (IR) : Characteristic absorption bands include carbonyl stretching (~1680 cm⁻¹) for the benzoyl group and C–O–C stretching (~1100 cm⁻¹) for the dioxolane ring.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 305.31 confirms molecular weight; fragmentation patterns support the presence of thiophene and nitrobenzoyl moieties.
- X-ray Crystallography : When available, confirms molecular geometry and substitution pattern.
Summary Table: Preparation Route and Key Parameters
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Acetalization | Aldehyde + ethylene glycol + acid | Protect aldehyde as dioxolane | Stable 1,3-dioxolane intermediate |
| 2. Thiophene synthesis | α-Cyanoester + sulfur + ketone | Construct thiophene core | 5-(1,3-Dioxolan-2-yl)thiophene |
| 3. Acylation | 3-nitrobenzoyl chloride + AlCl3 | Attach nitrobenzoyl group | Target compound formation |
| 4. Purification | Recrystallization or chromatography | Obtain pure product | High purity, suitable for analysis |
Notes on Industrial Scale-Up
- Continuous flow reactors can be employed to improve reaction control, heat management, and yield.
- Catalysts and solvents are optimized for cost-effectiveness and environmental considerations.
- Reaction times and temperatures are fine-tuned to minimize by-products and enhance selectivity.
Q & A
Basic: What are the recommended synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene?
Methodological Answer:
The synthesis involves two key steps: (1) introducing the 1,3-dioxolane group via acetalization and (2) attaching the 3-nitrobenzoyl moiety.
- Acetalization : React a precursor (e.g., a furan or thiophene derivative with a carbonyl group) with ethylene glycol under acid catalysis. This forms the 1,3-dioxolane ring, as demonstrated in biomass-derived HMF acetalization (Scheme 7 in ). Side reactions (e.g., etherification) can occur, requiring careful control of stoichiometry and reaction time .
- Acylation : Use Friedel-Crafts acylation to attach the 3-nitrobenzoyl group. For example, react 3-nitrobenzoyl chloride with the thiophene-dioxolane intermediate in the presence of AlCl₃ (see for analogous acylation methods). Purification via column chromatography is critical to isolate the product .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure using single-crystal diffraction. Refine data with SHELXL ( ) and visualize using ORTEP-3 ( ). For example, lattice parameters (e.g., a=10.7364 Å, b=9.8983 Å) and hydrogen placement via riding models are critical for accuracy .
- Spectroscopy : Confirm functional groups via FT-IR (C=O stretch ~1700 cm⁻¹) and NMR. In ¹H NMR, the dioxolane protons resonate as a multiplet at δ 4.8–5.2 ppm, while the thiophene protons appear as distinct singlets .
Advanced: How can side reactions during acetalization be minimized?
Methodological Answer:
Etherification (e.g., forming 5-((2-hydroxyethoxy)methyl)furan derivatives) competes with cyclic acetal formation (). Mitigation strategies include:
- Catalyst Optimization : Use Brønsted acids (e.g., p-TsOH) instead of Lewis acids to reduce ether byproducts.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor acetalization over etherification.
- Kinetic Control : Short reaction times (<6 hours) and low temperatures (0–25°C) limit side reactions. Monitor progress via TLC or HPLC .
Advanced: What challenges arise in interpreting X-ray crystallographic data for this compound?
Methodological Answer:
- Hydrogen Atom Placement : SHELXL refines hydrogen positions using a riding model, but disordered H atoms (e.g., in dioxolane rings) may require manual adjustment. Validate with difference Fourier maps .
- Thermal Motion Artifacts : High thermal parameters (B > 5 Ų) in nitro or thiophene groups suggest dynamic disorder. Use restraints in SHELXL to stabilize refinement .
- Twinned Crystals : If twinning is detected (e.g., in monoclinic systems), apply twin-law matrices (e.g., BASF parameter in SHELXL) during refinement .
Advanced: How can researchers evaluate the biological activity of this compound?
Methodological Answer:
- Anti-Tubulin Assays : Inspired by , test inhibition of tubulin polymerization using fluorescence-based assays (e.g., paclitaxel-binding displacement). IC₅₀ values <1 µM indicate potency.
- Cellular Proliferation Studies : Use MTT assays on cancer cell lines (e.g., HeLa). Compare to controls like combretastatin A-4 .
- Structure-Activity Relationship (SAR) : Modify the nitrobenzoyl or dioxolane groups and assess activity changes. For example, replacing the nitro group with methoxy may alter binding affinity .
Advanced: How do electronic effects of substituents influence the compound’s reactivity?
Methodological Answer:
- Nitro Group : The electron-withdrawing nitro group deactivates the thiophene ring, directing electrophilic substitution to the 5-position. This can be modeled via DFT calculations (e.g., HOMO-LUMO gaps in Gaussian).
- Dioxolane Ring : The electron-donating dioxolane increases electron density at the thiophene 2-position, enhancing nucleophilic reactivity. Use Hammett constants (σ⁺) to predict substituent effects .
Basic: What solvents are suitable for recrystallizing this compound?
Methodological Answer:
- Polar Solvents : Ethanol/water mixtures (8:2 v/v) or acetone/hexane gradients are effective. The compound’s solubility decreases sharply upon cooling due to planar molecular geometry ().
- Avoid Chlorinated Solvents : Dichloromethane may co-crystallize with residual AlCl₃ from Friedel-Crafts steps, introducing impurities .
Advanced: How can computational methods aid in optimizing synthetic pathways?
Methodological Answer:
- DFT Calculations : Simulate transition states for acetalization (e.g., Gibbs free energy barriers) using Gaussian or ORCA. Compare pathways to identify low-energy routes .
- Molecular Dynamics (MD) : Model solvent effects on reaction kinetics. For example, acetonitrile may stabilize intermediates better than dioxane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
